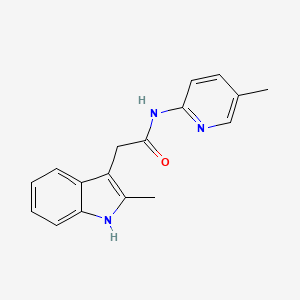
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 interaction. This interaction is crucial for the regulation of the tumor suppressor protein p53, which plays a vital role in preventing the formation and progression of cancer. MI-2 has been shown to be a promising candidate for the development of anticancer therapeutics, and research on this compound is ongoing.
Mecanismo De Acción
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide works by disrupting the interaction between MDM2 and p53, which leads to the activation of p53 and the induction of apoptosis in cancer cells. This mechanism of action is different from traditional chemotherapy agents, which target rapidly dividing cells and often have significant side effects.
Biochemical and Physiological Effects:
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth. 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide is its specificity for the MDM2-p53 interaction, which reduces the risk of off-target effects. 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide has some limitations, including its low solubility in aqueous solutions and its relatively short half-life in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide. One area of focus is the development of 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide analogs that have improved pharmacokinetic properties and increased potency. Another area of interest is the investigation of 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to explore the potential use of 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide in the treatment of other diseases beyond cancer.
Métodos De Síntesis
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide can be synthesized using a multi-step process that involves the coupling of 2-methyl-1H-indole-3-carboxylic acid with 5-methylpyridin-2-amine, followed by the addition of an acetyl group to the resulting intermediate. The final product is obtained through purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and viral infections.
Propiedades
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-8-16(18-10-11)20-17(21)9-14-12(2)19-15-6-4-3-5-13(14)15/h3-8,10,19H,9H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJNLCKENBJKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


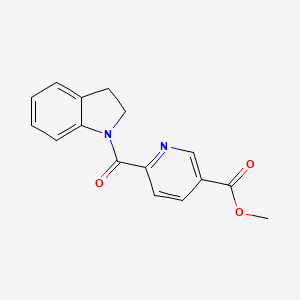
![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone](/img/structure/B7538748.png)


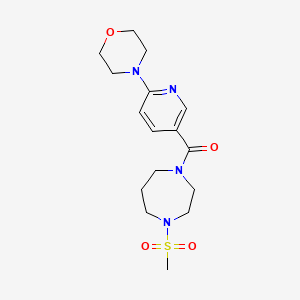
![6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7538770.png)

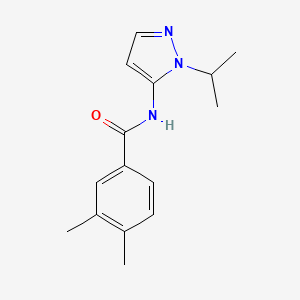
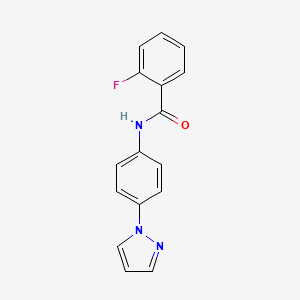
![N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B7538828.png)